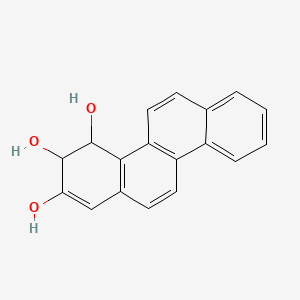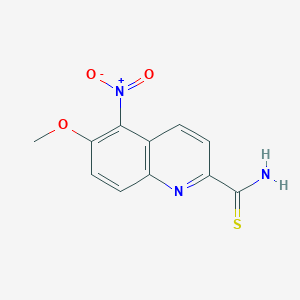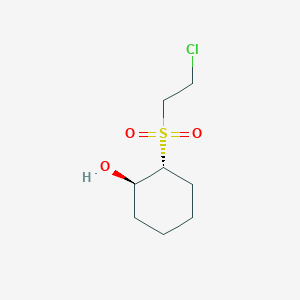diphenyl-lambda~5~-phosphane CAS No. 87109-17-9](/img/structure/B14414953.png)
[3-(2-Methyl-1,3-dioxolan-2-yl)propyl](oxo)diphenyl-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methyl-1,3-dioxolan-2-yl)propyldiphenyl-lambda~5~-phosphane: is a complex organophosphorus compound It features a unique structure that includes a dioxolane ring, a propyl chain, and a diphenylphosphane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methyl-1,3-dioxolan-2-yl)propyldiphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphane with a suitable precursor that contains the 2-methyl-1,3-dioxolane moiety. One common method is the nucleophilic substitution reaction where diphenylphosphane reacts with a halogenated precursor under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphane group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common. Purification steps such as distillation or recrystallization are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphane group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the phosphane oxide back to the phosphane.
Substitution: The dioxolane ring and the propyl chain can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenated reagents and bases like sodium hydride are often employed.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Regeneration of the original phosphane.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Biology: In biological research, it can be used to study the interactions of organophosphorus compounds with enzymes and other biomolecules.
Industry: Used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 3-(2-Methyl-1,3-dioxolan-2-yl)propyldiphenyl-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes or metal ions. The phosphane group can coordinate with metal centers, altering their reactivity and facilitating catalytic processes. The dioxolane ring may also participate in hydrogen bonding or other non-covalent interactions, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Diethyl malonate: Another organophosphorus compound with different structural features.
Zwitterions: Compounds with both positive and negative charges, similar in their ability to interact with various molecular targets.
Heusler compounds: Magnetic intermetallics with different applications but similar in their complex structures.
Uniqueness: The unique combination of the dioxolane ring, propyl chain, and diphenylphosphane group in 3-(2-Methyl-1,3-dioxolan-2-yl)propyldiphenyl-lambda~5~-phosphane provides distinct reactivity and interaction profiles, making it valuable in specialized applications in catalysis and materials science.
Eigenschaften
| 87109-17-9 | |
Molekularformel |
C19H23O3P |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
2-(3-diphenylphosphorylpropyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C19H23O3P/c1-19(21-14-15-22-19)13-8-16-23(20,17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-7,9-12H,8,13-16H2,1H3 |
InChI-Schlüssel |
DIUVTXHKHHESGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCCO1)CCCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(2,2-Dimethoxyethyl)-5-phenyl-1H-imidazol-4-yl]pyridine](/img/structure/B14414872.png)


![4-[(E)-(Thiophen-2-yl)diazenyl]aniline](/img/no-structure.png)

![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14414906.png)


![Oxo(diphenyl)[1-(phenylsulfanyl)ethenyl]-lambda~5~-phosphane](/img/structure/B14414934.png)
